Methyl 4-(2-aminopropyl)benzoate
Description
Methyl 4-(2-aminopropyl)benzoate is a benzoic acid derivative featuring a methyl ester at the carboxylic acid position and a 2-aminopropyl substituent at the para position of the benzene ring. This structure confers both lipophilic (from the ester and aromatic ring) and hydrophilic (from the primary amine) properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
74733-67-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 4-(2-aminopropyl)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-8(12)7-9-3-5-10(6-4-9)11(13)14-2/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
RHBGWZSBVYGMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Differences
Key Observations :
- The primary amine in the target compound contrasts with the secondary/tertiary amines in and , which may alter solubility and reactivity. Primary amines typically exhibit higher basicity (pKa ~9–10) compared to piperazine derivatives (pKa ~7–9 for secondary amines) .
- Halogenated aryl groups in pesticide esters () prioritize lipophilicity and stability, whereas the target compound’s amine may facilitate hydrogen bonding and aqueous solubility .
Comparison :
- The target compound’s primary amine may require milder reaction conditions compared to the piperazine-quinoline derivatives in , which involve multi-step coupling.
- Salt formation (e.g., hydrochloride), as seen in , could improve the target compound’s solubility, analogous to arylpiperazine derivatives .
Physicochemical Properties
Key Findings :
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